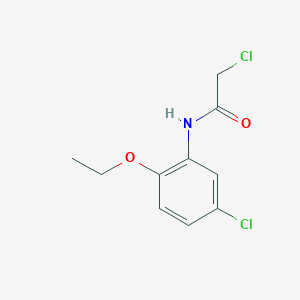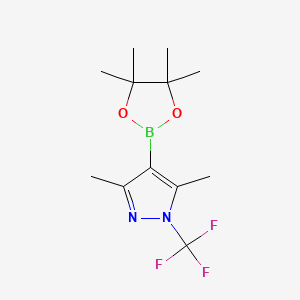
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide, also known as CEPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CEPA belongs to the class of chloroacetamides and has been shown to possess a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, but it has been shown to act through multiple pathways. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to possess anti-cancer and anti-inflammatory properties. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a variety of biological activities. However, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide also has some limitations for lab experiments. It has been shown to possess low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the study of the physiological effects of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide in animal models and humans is an important area of future research.
Synthesis Methods
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide can be synthesized through a multi-step process starting from 2-ethoxyaniline. The first step involves the reaction of 2-ethoxyaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide.
Scientific Research Applications
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQOZQXIJXDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)


![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)
![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide](/img/structure/B7456196.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)